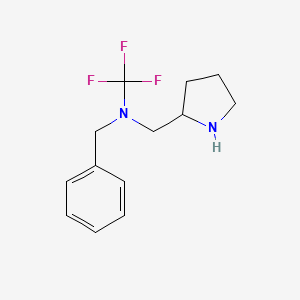
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and a pyrrolidin-2-ylmethyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with trifluoroacetaldehyde and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanone, while reduction could produce N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanol.
Applications De Recherche Scientifique
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism by which N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-1,1,1-trifluoromethanesulfonamide
- 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Uniqueness
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine is unique due to the presence of both a trifluoromethyl group and a pyrrolidin-2-ylmethyl group, which impart distinct chemical and physical properties. These properties differentiate it from other similar compounds and make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H17F3N2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)18(10-12-7-4-8-17-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 |
Clé InChI |
ONCNUSUZLYYMGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CN(CC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



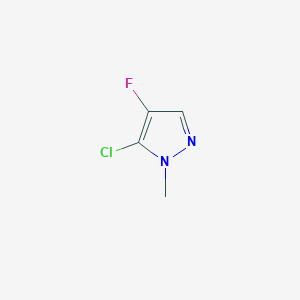
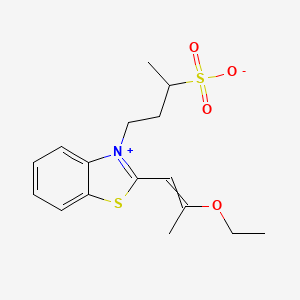
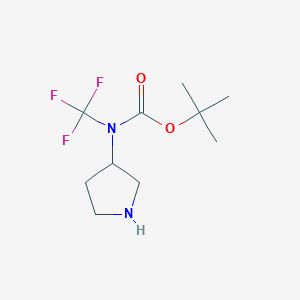
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
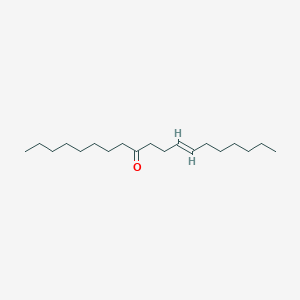
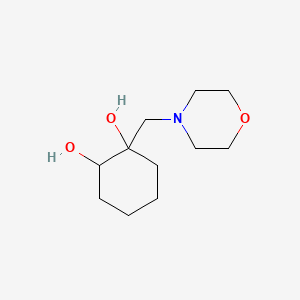
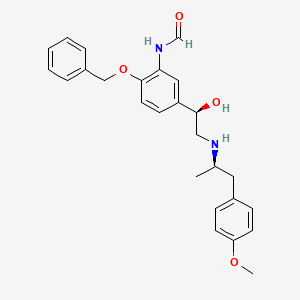
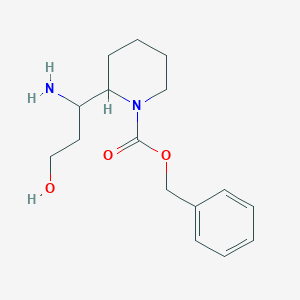
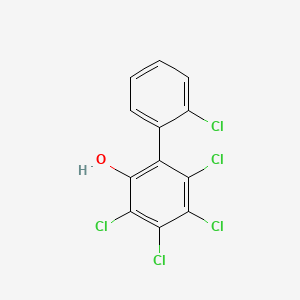
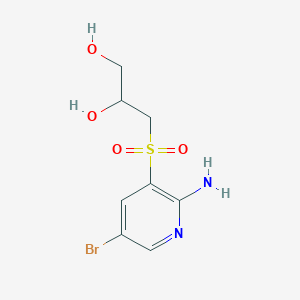
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
